molecular formula C22H22ClFN4O4 B12382105 (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one

(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one

Cat. No.: B12382105
M. Wt: 460.9 g/mol
InChI Key: ZEMOLVXZDCKDSL-LBPRGKRZSA-N
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Description

The compound (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is often found in biologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine ring, and the attachment of the hydroxypropanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinazoline core can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while substitution reactions can introduce new functional groups, potentially altering the biological activity of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.

Medicine

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug with applications in cancer treatment.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

What sets (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H22ClFN4O4

Molecular Weight

460.9 g/mol

IUPAC Name

(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one

InChI

InChI=1S/C22H22ClFN4O4/c1-12(29)22(31)28-7-5-13(6-8-28)32-19-10-17-14(9-18(19)30)21(26-11-25-17)27-16-4-2-3-15(23)20(16)24/h2-4,9-13,29-30H,5-8H2,1H3,(H,25,26,27)/t12-/m0/s1

InChI Key

ZEMOLVXZDCKDSL-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Cl)F)O)O

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Cl)F)O)O

Origin of Product

United States

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